molecular formula C16H11ClF2N4O B4357100 N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide

Cat. No.: B4357100
M. Wt: 348.73 g/mol
InChI Key: UCDMXQQQMOEHKX-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with sodium azide to form the corresponding azide, which is then cyclized to form the triazole ring. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring and fluorobenzamide moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide can be compared with other similar compounds, such as:

  • N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
  • N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N4O/c17-14-7-13(19)6-3-11(14)8-23-9-20-16(22-23)21-15(24)10-1-4-12(18)5-2-10/h1-7,9H,8H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDMXQQQMOEHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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